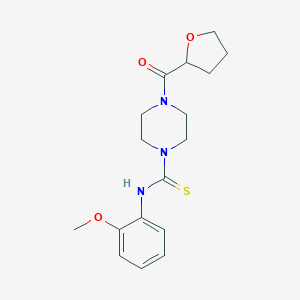
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFMPP, is a chemical compound that has been the subject of scientific research for several years. This compound belongs to the class of piperazine derivatives, which are known to have various biological activities. TFMPP has been found to have several biochemical and physiological effects, making it an interesting compound for research purposes.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood, but it is known to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to interact with other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects, including the modulation of serotonin and dopamine neurotransmission. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to have anxiogenic and hallucinogenic effects, which may limit its use as a therapeutic agent.
実験室実験の利点と制限
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments, including its ability to selectively activate the serotonin 5-HT1A receptor. This receptor is involved in several physiological processes, making it an interesting target for research. However, N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide also has limitations, including its potential for abuse and its side effects.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, including the development of more potent and selective agonists for the serotonin 5-HT1A receptor. This could lead to the development of new therapeutic agents for the treatment of depression, anxiety, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide and its potential side effects.
合成法
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide can be synthesized using various methods, including the reaction of 1-piperazinecarboxamide with tetrahydro-2-furanone and 2-methoxyphenyl isocyanate. This reaction results in the formation of N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, which can be purified and characterized using various analytical techniques.
科学的研究の応用
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied extensively for its potential use as a therapeutic agent for various diseases. It has been found to have several biological activities, including serotonin receptor agonism, which makes it a potential candidate for the treatment of depression and anxiety disorders. N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
特性
製品名 |
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide |
|---|---|
分子式 |
C17H23N3O3S |
分子量 |
349.4 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H23N3O3S/c1-22-14-6-3-2-5-13(14)18-17(24)20-10-8-19(9-11-20)16(21)15-7-4-12-23-15/h2-3,5-6,15H,4,7-12H2,1H3,(H,18,24) |
InChIキー |
SMSNVVCEJBBPAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
正規SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)







![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)
